

An In-depth Technical Guide to the Target Identification of MDL-800

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Compound of Interest		
Compound Name:	MDL-800	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target identification and mechanism of action of **MDL-800**, a small-molecule compound with significant therapeutic potential. The information is collated from key research findings to serve as a detailed guide for professionals in the field of drug discovery and development.

Primary Molecular Target: Sirtuin 6 (SIRT6)

The principal molecular target of **MDL-800** has been unequivocally identified as Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2] [3] **MDL-800** functions as a selective, allosteric activator of SIRT6.[3][4][5][6] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency by up to 22-fold.[7][8] This activation increases the binding affinities for both its cofactor, NAD+, and its acetylated substrates.[5][9]

The primary downstream effect of SIRT6 activation by **MDL-800** is the deacetylation of histone H3 at specific lysine residues, notably H3K9ac, H3K18ac, and H3K56ac.[2][5][9][10] This epigenetic modification leads to changes in gene expression that underpin the compound's observed cellular effects.

The potency of **MDL-800** in activating SIRT6 has been quantified through various enzymatic assays.



Parameter	Value (µM)	Assay Type	Source
EC50	10.3 ± 0.3	FDL Deacetylase Assay	[6][7][11]
EC50	11.0 ± 0.3	FDL Deacetylase Assay	[2]

Experimental Protocols for Target Identification and Validation

The identification of SIRT6 as the direct target of **MDL-800** was established through a series of rigorous experimental procedures designed to confirm direct binding, enzymatic activation, and target-specific cellular activity.

- Methodology: The primary method involves a Fluor-de-Lys (FDL) assay. Recombinant human SIRT6 enzyme is incubated with an acetylated peptide substrate (e.g., RHKK-Ac-AMC) and the cofactor NAD+ in the presence of varying concentrations of MDL-800.[2] The deacetylated product is then cleaved by a developer, releasing a fluorophore (AMC), which is quantified to determine the rate of enzymatic activity. High-performance liquid chromatography (HPLC) has also been used to separate and quantify the deacetylated peptide product, confirming the results of the FDL assay.[10]
- Purpose: To directly measure the effect of MDL-800 on the catalytic activity of SIRT6 and to determine its potency (EC50).
- Methodology 1: Western Blot Analysis: Cancer cell lines (e.g., NSCLC, HCC) are treated with MDL-800 for a specified period (e.g., 48 hours).[2][5] Total cell lysates or histone extracts are then prepared and subjected to SDS-PAGE and transferred to a membrane. Western blotting is performed using specific antibodies against acetylated histone marks (H3K9ac, H3K18ac, H3K56ac) and total histone H3 as a loading control.[2][5]
- Purpose: To confirm that MDL-800 engages SIRT6 in a cellular context, leading to a measurable decrease in its specific histone substrates.



- Methodology 2: Cellular Thermal Shift Assay (CETSA): This method confirms direct target binding in intact cells. Cells are treated with MDL-800 or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble fraction is separated by centrifugation. The amount of soluble SIRT6 remaining at each temperature is quantified by Western blot.[10]
- Purpose: To demonstrate that MDL-800 binding stabilizes the SIRT6 protein, increasing its
 melting temperature and thus confirming direct physical interaction within the cell.[10]
- Methodology 1: SIRT6 Knockout/Knockdown: CRISPR/Cas9 technology is used to generate
 cell lines lacking the SIRT6 gene (SIRT6-KO).[2][5] These cells, alongside their wild-type
 (WT) counterparts, are treated with MDL-800. The effects on histone acetylation and cell
 proliferation are then compared.
- Purpose: To demonstrate that the cellular effects of MDL-800 are dependent on the presence of its target, SIRT6. The antiproliferative and deacetylase-activating effects of MDL-800 are significantly diminished in SIRT6-KO cells.[2]
- Methodology 2: Inactive Control Compound: A structurally similar but inactive analog, MDL-800NG, is used as a negative control in cellular assays.
- Purpose: To ensure that the observed biological activity is due to the specific chemical structure of MDL-800 and not to off-target or non-specific compound effects.

Downstream Cellular Effects and Signaling Pathways

MDL-800's activation of SIRT6 initiates a cascade of events affecting multiple signaling pathways, primarily leading to anti-proliferative and anti-inflammatory outcomes.

MDL-800 demonstrates broad anti-proliferative effects across a range of cancer cell lines. This activity is a direct consequence of SIRT6-mediated histone deacetylation, leading to cell cycle arrest, typically at the G0/G1 phase.[2][5][7]

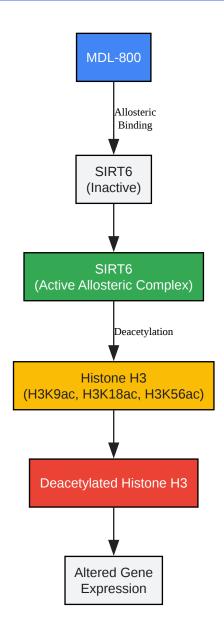


Cell Line Type	Cancer Type	IC50 Range (μM)	Source
12 NSCLC Cell Lines	Non-Small Cell Lung Cancer	21.5 - 34.5	[2]
BEL-7405, PLC/PRF/5, Bel7402	Hepatocellular Carcinoma	18.6 - 24.0	[3]
BEL-7405	Hepatocellular Carcinoma	90.4	[4]

A. Core Target Activation and Epigenetic Modification

MDL-800 allosterically binds to SIRT6, enhancing its ability to deacetylate histone H3 at lysine 9, 18, and 56. This is the primary mechanism through which **MDL-800** exerts its biological effects.





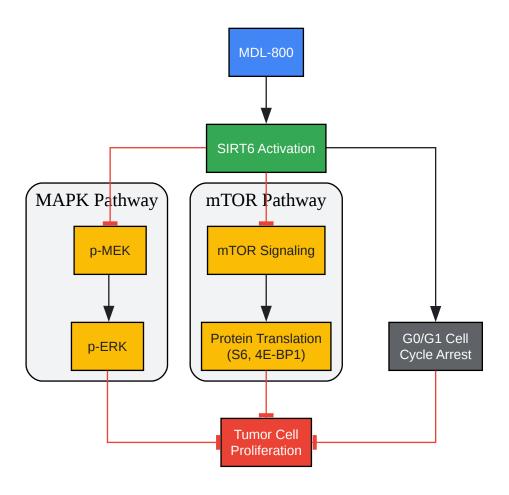
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Caption: Core mechanism of MDL-800 action on SIRT6.

B. Anti-Cancer Signaling in NSCLC and HNSCC

In cancer cells, SIRT6 activation by **MDL-800** leads to the suppression of key pro-growth signaling pathways, including the MAPK and mTOR pathways. This results in cell cycle arrest and reduced protein translation.[1][2]





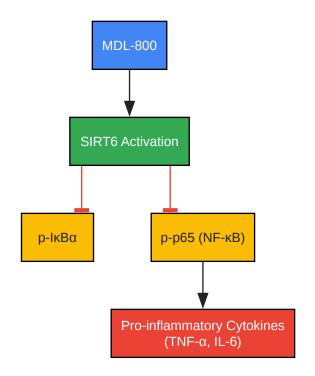
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Caption: Anti-cancer signaling pathways inhibited by MDL-800.

C. Anti-Inflammatory NF-kB Pathway Modulation

MDL-800 exerts anti-inflammatory effects by activating SIRT6, which subsequently inhibits the NF- κ B signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines like TNF- α and IL-6.[12]





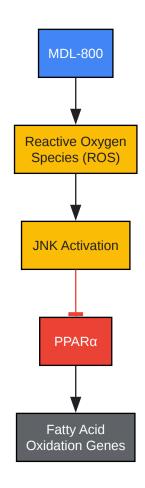
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Caption: MDL-800's anti-inflammatory mechanism via NF-кВ.

D. SIRT6-Independent Pathway in Hepatocytes

Interestingly, in hepatocytes, **MDL-800** has been shown to suppress PPAR α and fatty acid oxidation genes through a mechanism independent of its role as a SIRT6 activator.[13] This effect is mediated by the induction of oxidative stress.[13]





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Caption: SIRT6-independent pathway of MDL-800 in hepatocytes.

Conclusion

MDL-800 is a well-characterized, selective allosteric activator of SIRT6. Its primary target has been robustly identified through a combination of in vitro enzymatic assays, cellular target engagement studies, and genetic knockout experiments. The compound's mechanism of action, centered on the epigenetic modulation of histone H3, leads to potent anti-proliferative and anti-inflammatory effects by downregulating critical signaling pathways such as MAPK, mTOR, and NF-κB. While its primary activities are SIRT6-dependent, the existence of parallel pathways, as seen in hepatocytes, highlights the importance of characterizing compound activity across different cellular contexts. This guide summarizes the core technical data defining MDL-800 as a valuable pharmacological tool and a promising therapeutic lead compound.



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